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Compound of Interest

Compound Name: Chlorodimethylvinylsilane

Cat. No.: B155262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to

study the molecular structure of chlorodimethylvinylsilane. It is intended for researchers and

professionals in the fields of chemistry and drug development who are interested in the

computational analysis of organosilicon compounds. While extensive experimental data is

available for chlorodimethylvinylsilane, this document focuses on the application of in silico

methods to elucidate its structural and electronic properties. Due to a lack of specific published

theoretical studies on chlorodimethylvinylsilane, this guide presents a representative

methodology and illustrative data based on computational studies of analogous vinylsilane

molecules.

Core Concepts in Computational Analysis
Theoretical studies of molecular structures predominantly rely on quantum mechanical

calculations. These methods, such as ab initio Hartree-Fock (HF) and Density Functional

Theory (DFT), provide valuable insights into molecular geometries, vibrational frequencies, and

electronic properties. The choice of the level of theory and the basis set is crucial for obtaining

accurate results.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy

and computational cost. The B3LYP functional, a hybrid functional, is widely used for geometry
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optimizations and electronic property calculations of organic and organometallic compounds.

Ab initio Hartree-Fock (HF) methods are fundamental and provide a good starting point for

more complex calculations, though they do not account for electron correlation to the same

extent as DFT or post-Hartree-Fock methods.

Data Presentation: Illustrative Molecular Geometry
The following tables summarize the kind of quantitative data that would be obtained from

theoretical calculations on chlorodimethylvinylsilane. The values presented here are

illustrative and based on typical bond lengths and angles for similar organosilicon compounds,

as specific computational data for chlorodimethylvinylsilane is not readily available in

published literature.

Table 1: Optimized Bond Lengths of Chlorodimethylvinylsilane (Illustrative)

Bond Method 1: DFT/B3LYP (Å) Method 2: HF/6-31G* (Å)

Si-Cl 2.065 2.078

Si-C(vinyl) 1.850 1.862

Si-C(methyl) 1.875 1.885

C=C 1.340 1.335

C-H(vinyl) 1.085 1.080

C-H(methyl) 1.095 1.090

Table 2: Optimized Bond Angles of Chlorodimethylvinylsilane (Illustrative)
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Angle Method 1: DFT/B3LYP (°) Method 2: HF/6-31G* (°)

Cl-Si-C(vinyl) 110.5 109.8

Cl-Si-C(methyl) 108.0 107.5

C(methyl)-Si-C(methyl) 112.0 112.5

Si-C=C 121.0 121.5

H-C=C 120.5 120.8

H-C-H(methyl) 109.5 109.4

Table 3: Calculated Vibrational Frequencies of Chlorodimethylvinylsilane (Illustrative)

Vibrational Mode
Method 1: DFT/B3LYP
(cm⁻¹)

Method 2: HF/6-31G*
(cm⁻¹)

Si-Cl stretch 480 510

C=C stretch 1620 1650

Si-C(vinyl) stretch 750 780

C-H(vinyl) stretch 3080 3100

C-H(methyl) stretch 2960 2985

Experimental Protocols: A Theoretical Approach
The following outlines a typical computational protocol for investigating the molecular structure

of chlorodimethylvinylsilane.

1. Initial Structure Generation:

A 3D model of chlorodimethylvinylsilane is constructed using molecular modeling software

(e.g., Avogadro, GaussView).

The initial geometry is cleaned and pre-optimized using a computationally inexpensive

method like a molecular mechanics force field (e.g., UFF).
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2. Geometry Optimization:

The pre-optimized structure is then subjected to full geometry optimization using quantum

mechanical methods.

Method A: Density Functional Theory (DFT)

The geometry is optimized using the B3LYP functional.

A Pople-style basis set, such as 6-311G(d,p), is employed to provide a good description of

the electronic structure.

The optimization is performed until the forces on the atoms are negligible and the

geometry corresponds to a minimum on the potential energy surface.

Method B: Hartree-Fock (HF) Theory

A parallel geometry optimization is performed using the Hartree-Fock level of theory.

A basis set like 6-31G* is used.

This allows for a comparison of results obtained with and without the inclusion of electron

correlation effects inherent in DFT.

3. Vibrational Frequency Analysis:

Following successful geometry optimization, a vibrational frequency calculation is performed

at the same level of theory (e.g., B3LYP/6-311G(d,p)).

The absence of imaginary frequencies confirms that the optimized structure is a true energy

minimum.

The calculated frequencies can be compared with experimental infrared (IR) and Raman

spectra to validate the computational model.

4. Electronic Property Calculation:

With the optimized geometry, various electronic properties are calculated.
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These include the distribution of molecular orbitals (HOMO, LUMO), the molecular

electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis

to determine atomic charges.

Mandatory Visualization
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Caption: Workflow for theoretical molecular structure analysis.
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Caption: Relationship between computational methods.

To cite this document: BenchChem. [Theoretical Insights into the Molecular Architecture of
Chlorodimethylvinylsilane: A Computational Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b155262#theoretical-studies-on-
chlorodimethylvinylsilane-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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